molecular formula C18H24ClN3O3 B1677301 Ondansetron hydrochloride dihydrate CAS No. 103639-04-9

Ondansetron hydrochloride dihydrate

Cat. No. B1677301
M. Wt: 365.9 g/mol
InChI Key: MKBLHFILKIKSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ondansetron hydrochloride dihydrate (Ondansetron HCl dihydrate) is an anti-emetic agent used to treat nausea and vomiting. It is an orally administered drug that is used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy. Ondansetron HCl dihydrate is a white to off-white crystalline powder with a molecular weight of 511.5 g/mol and a melting point of 166-168°C.

Scientific research applications

Novel Applications of Ondansetron

Ondansetron's role has been explored in a range of conditions due to the wide distribution of 5-HT3 receptors in the body. Preliminary data suggest its utility in treating nausea and vomiting from various causes, including drug overdosage, poisoning, and adverse effects from other therapies. It has also shown potential benefits in gastrointestinal motility disorders, pain management, and central nervous system-related disorders, such as alcohol dependence, opiate withdrawal, vertigo, and treatment-related psychosis in Parkinson's disease. Unlike conventional antiemetics, ondansetron is well tolerated with fewer side effects, making it a promising alternative for conditions with limited treatment options or where current therapies are poorly tolerated (Wilde & Markham, 1996).

Use in Pediatric Gastroenteritis

Ondansetron has been evaluated for its safety and effectiveness in treating children with acute gastroenteritis. Studies suggest that it is safe when used in a single dose and can effectively prevent vomiting, reduce the need for intravenous fluids, and decrease hospital admissions (Manteuffel, 2009).

Cardiac Safety Concerns

Although ondansetron is widely used and generally considered safe, there have been concerns regarding its potential to prolong the QT interval, which can increase the risk of arrhythmias. The FDA has issued warnings for high-dose intravenous use in preventing nausea and vomiting associated with cancer chemotherapy due to this risk. Further research is necessary to clarify the safety of lower doses used in other settings (Doggrell & Hancox, 2013).

Role in Postoperative Nausea and Vomiting (PONV)

Ondansetron's efficacy in preventing and treating PONV has been affirmed by recent studies. It is particularly effective when combined with dexamethasone, suggesting a significant role in both prophylaxis and treatment of PONV. This combination therapy has shown higher effectiveness than ondansetron monotherapy or standard regimens, emphasizing its value in surgical care settings (Markham & Sorkin, 1993).

properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.2H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLTNZJOUZKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99614-02-5 (Parent)
Record name Ondansetron hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048857
Record name Ondansetron hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ondansetron hydrochloride

CAS RN

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMH84OZK2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (18.3g) in a hot mixture of isopropanol (90ml) and water (18.3ml) was treated with concentrated hydrochloric acid (6.25ml). The hot mixture was filtered and the filtrate diluted with isopropanol (90ml) and stirred at room temperature for 17h, cooled to 2° and the solid filtered off (21.6g). A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml) to give the title compound as a white crystalline solid (6g) m.p. 178.5°-179.5°.
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude ondansetron from Example 4 (190 grams; 0.65 mol) was suspended in a mixture of isopropanol (1.2 L) and water (0.24 L). Concentrated hydrochloric acid (32% (w/w)) was added until the pH of the mixture was about 1-2 (about 70 mL). The solution was heated to reflux temperature for one hour and then cooled to room temperature. The precipitated crystals were collected by filtration, and dried to provide 117 grams (0.32 mol; 49% yield) of crude ondansetron hydrochloride dihydrate. The purity was determined to be about 98-99% by HPLC.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-2
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the solution of 11 ml of acetyl chloride in 350 ml of actonitrile, was slowly added 21 ml of N,N,N′,N′-tetramethyldiaminomethane at 0° C., which was then stirred for 10 min. 20 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 50 g of 2-methyl imidazole was subsequently added to the reaction mixture under reflux. After completion of reaction, the resulting solid was filtered and washed with acetonitrile and water, and then dried. The resulting solid was suspended in 250 ml of ethanol, and 11 ml of conc. HCl was slowly added thereto, which was then stirred for 2 hours. The resulting solid was filtered and washed with cold ethanol, and then re-crystallized with water to give 28.3 g of pure white title compound (yield 78%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron hydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Ondansetron hydrochloride dihydrate
Reactant of Route 3
Ondansetron hydrochloride dihydrate
Reactant of Route 4
Reactant of Route 4
Ondansetron hydrochloride dihydrate
Reactant of Route 5
Reactant of Route 5
Ondansetron hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Ondansetron hydrochloride dihydrate

Citations

For This Compound
327
Citations
R Mizoguchi, H Uekusa - Crystal Growth & Design, 2018 - ACS Publications
… In summary, ondansetron hydrochloride dihydrate transformed into a hemihydrate under drying conditions as shown in Figures 5 (drying under N 2 gas), 11, and 12 (RH-controlled …
Number of citations: 14 pubs.acs.org
A Chokshi, K Vangara, S Chilampalli… - Journal of Drug Delivery …, 2019 - Elsevier
… Solubility was improved by co-solvent system where we studied solubility of ondansetron hydrochloride dihydrate in pure solvents, binary and ternary mixtures. Four ondansetron …
Number of citations: 1 www.sciencedirect.com
M Bolte, HS Yathirajan, B Nagaraj… - … Section E: Structure …, 2005 - scripts.iucr.org
The structure of the title compound, 2-methyl-1-(1,2,3,9-tetrahydro-9-methyl-4-oxo-4H-carbazol-3-ylmethyl)-1H-imidazol-3-ium chloride dihydrate, C18H24N3+·Cl−·2H2O, has been …
Number of citations: 2 scripts.iucr.org
S Gajanan, D Shankar, J Suresh… - The Pharma …, 2017 - thepharmajournal.com
The aim of the present study was to develop an in-situ floating gel of Ondansetron HCl dihydrate. The Ondansetron HCl dihydrate has low gastro intestinal Transit time that result in low …
Number of citations: 1 www.thepharmajournal.com
R Mizoguchi, H Uekusa - Crystals, 2019 - mdpi.com
… The crystal structure of ondansetron hydrochloride dihydrate … reaction of ondansetron hydrochloride dihydrate [22], … reaction of ondansetron hydrochloride dihydrate is observed in the …
Number of citations: 4 www.mdpi.com
LV Allen Jr - US Pharm, 2009 - uspharmacist.com
… Each 4-mg or 8-mg Zofran tablet for oral administration contains 4 mg or 8 mg of ondansetron (as ondansetron hydrochloride dihydrate), along with microcrystalline cellulose, …
Number of citations: 1 www.uspharmacist.com
GS Rajawat, T Belubbi, MS Nagarsenker… - Journal of …, 2019 - Elsevier
… of ondansetron hydrochloride dihydrate in the solubility as well as dissolution experiments. Ondansetron hydrochloride dihydrate … profile of ondansetron hydrochloride dihydrate using a …
Number of citations: 13 www.sciencedirect.com
A Varvara, CM Monciu, C Armaa, C Popescu - Farmacia, 2009 - farmaciajournal.com
… Standard and sample solutions Standard ondansetron hydrochloride dihydrate solution (a): an accurately weighted amount of 10 mg ondansetron hydrochloride dihydrate working …
Number of citations: 4 farmaciajournal.com
A Kushwaha, MK Gupta… - … An International Journal …, 2016 - pharmacia.ipsgwalior.org
… Ondansetron hydrochloride dihydrate are antiemetic drug & practically insoluble in water and also exhibit a pH dependent solubility. The pH of the nasal cavity is around 5.5 - 6.5 and at …
Number of citations: 3 pharmacia.ipsgwalior.org
LV Allen Jr - US Pharm, 2012 - uspharmacist.com
… Dissolve the ondansetron hydrochloride dihydrate, sodium chloride, citric acid monohydrate, and … One mg of ondansetron is contained in 1.25 mg ondansetron hydrochloride dihydrate. …
Number of citations: 2 www.uspharmacist.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.